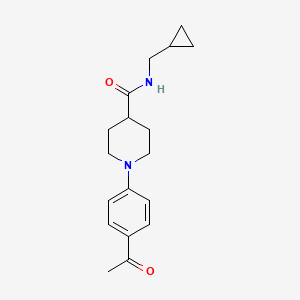

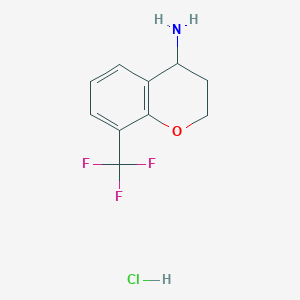

![molecular formula C6H3FN2S B2384542 2-Fluorothieno[3,2-d]pyrimidine CAS No. 2103960-64-9](/img/structure/B2384542.png)

2-Fluorothieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluorothieno[3,2-d]pyrimidine is a heterocyclic compound with a molecular formula of C6H3FN2S . It has a molecular weight of 154.17 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Fluorothieno[3,2-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The InChI code is 1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H .

Chemical Reactions Analysis

Pyrimidines, including 2-Fluorothieno[3,2-d]pyrimidine, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

2-Fluorothieno[3,2-d]pyrimidine is a powder at room temperature . It has a melting point of 65-66°C .

Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized novel furo[2,3-d]pyrimidine-based chalcones, some of which contain fluorothienopyrimidine moieties. These compounds demonstrated potent anti-proliferative activity against an NCI 59 cell line, with mean GI₅₀ values as low as 1.23 μM .

- In vitro selection led to the isolation of 2′-fluoro-pyrimidine-modified RNAs (2′-F-Y-RNA) specific for murine LBP (lipopolysaccharide-binding protein). These modified RNAs were synthesized to prevent degradation upon incubation with mLBP .

Anticancer Properties

RNA Aptamers

Wirkmechanismus

Target of Action

2-Fluorothieno[3,2-d]pyrimidine is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are believed to be protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of protein kinases by 2-Fluorothieno[3,2-d]pyrimidine affects various biochemical pathways. Protein kinases play a crucial role in signal transduction pathways that regulate cell growth and differentiation . By inhibiting these enzymes, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation.

Result of Action

The inhibition of protein kinases by 2-Fluorothieno[3,2-d]pyrimidine can lead to a decrease in cancer cell proliferation . This is due to the disruption of the cellular processes controlled by these enzymes, which include cell growth and differentiation .

Safety and Hazards

The safety information for 2-Fluorothieno[3,2-d]pyrimidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluorothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKHYZRTBYHFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CN=C(N=C21)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

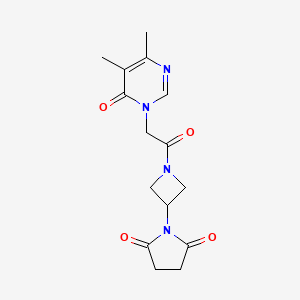

![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)

![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

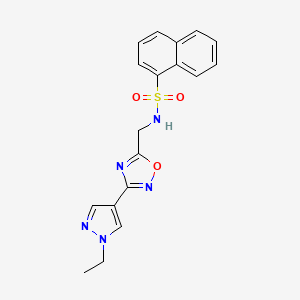

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)

![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)

![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)

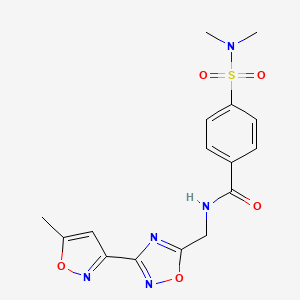

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)